molecular formula C20H22N2O2 B12905636 N-(6-Hydroxyhexyl)-4-acridinecarboxamide CAS No. 142038-96-8

N-(6-Hydroxyhexyl)-4-acridinecarboxamide

Cat. No.: B12905636
CAS No.: 142038-96-8
M. Wt: 322.4 g/mol
InChI Key: WGWFFHQBAWNYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Hydroxyhexyl)-4-acridinecarboxamide (CAS 142038-96-8) is a synthetic acridine derivative of significant interest in anticancer research and chemical biology. This compound features a carboxamide linkage to a hydroxy-terminated hexyl side chain, a structure designed to facilitate interaction with biological macromolecules. With a molecular formula of C20H22N2O2 and a molecular weight of 322.40 g/mol, it is supplied as a high-purity solid for research applications. Acridine derivatives represent a prominent class of DNA-intercalating agents that exert cytotoxic effects primarily through inhibition of topoisomerase enzymes, crucial for DNA replication and transcription. The planar acridine ring system enables intercalation between DNA base pairs, while the flexible hydroxyhexyl side chain enhances solubility and may influence binding affinity and cellular uptake. This molecular architecture is characteristic of investigated acridine-based therapeutics, which target various cancer cell lines including leukemia, colon carcinoma, and breast cancer models. Researchers value this compound for exploring structure-activity relationships in acridine chemistry and developing novel therapeutic agents. The hydroxy functionality provides a convenient site for further chemical modification, enabling conjugation to delivery vehicles or other bioactive molecules. As part of the acridine carboxamide family, which includes clinical candidates like DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide), this compound serves as a key intermediate in medicinal chemistry programs aimed at optimizing antitumor potency while reducing side effects. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Proper laboratory handling procedures should be followed, including the use of personal protective equipment. The compound should be stored under recommended conditions and handled in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142038-96-8

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(6-hydroxyhexyl)acridine-4-carboxamide

InChI

InChI=1S/C20H22N2O2/c23-13-6-2-1-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14,23H,1-2,5-6,12-13H2,(H,21,24)

InChI Key

WGWFFHQBAWNYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCCO

Origin of Product

United States

Synthetic Strategies and Structural Modifications of N 6 Hydroxyhexyl 4 Acridinecarboxamide

Methodologies for the Acridine (B1665455) Core Synthesis

The synthesis of the acridine nucleus is a fundamental step in the preparation of N-(6-Hydroxyhexyl)-4-acridinecarboxamide. Several classical methods have been established for the construction of the tricyclic acridine ring system. Two of the most prominent methods are the Ullmann and Bernthsen syntheses.

The Ullmann acridine synthesis typically involves the condensation of an N-arylanthranilic acid, which can be prepared through an Ullmann condensation between an aniline (B41778) and a 2-halobenzoic acid. nih.govresearchgate.net The subsequent cyclization of the N-arylanthranilic acid derivative, often promoted by a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid, leads to the formation of an acridone (B373769) intermediate. arabjchem.org To obtain the desired acridine-4-carboxylic acid, the acridone is then reduced, commonly using a reducing agent like aluminum/mercury amalgam, followed by reoxidation with an oxidizing agent such as ferric chloride (FeCl₃). nih.gov

The Bernthsen acridine synthesis provides an alternative route, involving the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, most notably zinc chloride (ZnCl₂), at high temperatures. arabjchem.orgcapes.gov.bracs.org This method can be adapted to produce a variety of substituted acridines.

More contemporary approaches have also been developed to afford substituted acridine-4-carboxylic acids. One such method involves the conversion of a substituted diphenylamine (B1679370) diacid monoester into the corresponding aldehyde, followed by a mild acid-catalyzed ring closure to directly form the acridine ring. nih.gov This newer route can offer advantages in terms of reaction conditions and substituent compatibility.

A summary of common acridine core synthesis methods is presented in Table 1.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsIntermediate/Product
Ullmann Synthesis N-arylanthranilic acidPolyphosphoric acid (PPA), H₂SO₄Acridone
Bernthsen Synthesis Diphenylamine, Carboxylic acidZinc chloride (ZnCl₂), High temperature9-Substituted acridine
Modern Aldehyde Route Substituted diphenylamine diacid monoesterConversion to aldehyde, Mild acidSubstituted acridine-4-carboxylic acid

Functionalization at the Carboxamide Position: Tailoring the N-(6-Hydroxyhexyl) Moiety

Once the acridine-4-carboxylic acid scaffold is in hand, the next crucial step is the formation of the amide bond with 6-amino-1-hexanol (B32743) to yield this compound.

Synthetic Routes to this compound

The formation of the amide linkage is typically achieved through a coupling reaction between the carboxylic acid and the amine. This generally requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.

A common and effective method for this transformation is the use of a coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), can be employed to facilitate the amide bond formation.

Another well-established strategy involves the conversion of the acridine-4-carboxylic acid into a more reactive acylating agent, such as an acyl chloride or an activated ester. For instance, the carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate is then reacted with 6-amino-1-hexanol to form the desired amide.

A particularly useful method described for the synthesis of related acridine-4-carboxamides involves the formation of an imidazolide (B1226674) intermediate. nih.gov In this approach, the acridine-4-carboxylic acid is reacted with N,N'-carbonyldiimidazole (CDI). The resulting activated acylimidazole is then treated with the amine, in this case, 6-amino-1-hexanol, to furnish this compound. This method is often advantageous due to its mild reaction conditions and the straightforward work-up, as the byproducts are gaseous (imidazole and CO₂).

Chemo- and Regioselectivity in Hydroxyhexyl Acridinecarboxamide Synthesis

Regioselectivity is primarily determined by the starting materials, with the amide bond being formed specifically at the 4-position of the acridine ring, as dictated by the precursor, acridine-4-carboxylic acid.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationships and optimize the biological profile of this compound, the synthesis of a variety of analogs is essential. These modifications typically focus on the N-alkyl side chain, exploring how changes in its length, branching, and the position of the hydroxyl group affect activity.

Exploration of Alkyl Chain Length and Branching Variations

The length of the alkyl chain connecting the acridine core to the hydroxyl group can significantly influence the compound's properties, such as its lipophilicity, flexibility, and ability to interact with biological targets. SAR studies would involve the synthesis of a series of analogs where the six-carbon chain of the parent compound is systematically varied.

For example, shorter-chain analogs (e.g., with two to five carbons) and longer-chain analogs (e.g., with seven to ten carbons) could be prepared by reacting acridine-4-carboxylic acid with the corresponding amino alcohols (e.g., 2-aminoethanol, 5-amino-1-pentanol, 8-amino-1-octanol). Research on related acridine-containing hybrids has shown that a hexamethylene (n=6) chain can be optimal for certain biological activities, highlighting the importance of this parameter.

Furthermore, the introduction of branching into the alkyl chain could impact the conformational flexibility and steric profile of the molecule. Analogs with methyl or other small alkyl groups on the hexyl chain could be synthesized from the corresponding branched amino alcohols to explore these effects.

A summary of potential alkyl chain modifications for SAR studies is provided in Table 2.

ModificationRationaleExample Precursor Amine
Chain Length Variation Investigate optimal distance between the acridine and hydroxyl groups for target interaction.4-amino-1-butanol
8-amino-1-octanol
Chain Branching Probe the effect of steric bulk and conformational restriction on activity.5-amino-2-methyl-1-pentanol

Investigation of Hydroxyl Group Positioning and Modification

The position of the hydroxyl group on the alkyl chain is another critical feature that can be systematically altered. Moving the hydroxyl group from the terminal position (position 6) to internal positions of the hexyl chain would allow for an exploration of the optimal geometry for hydrogen bonding or other interactions. This would involve the synthesis and coupling of various isomers of aminohexanol, such as 6-amino-2-hexanol or 6-amino-3-hexanol, with acridine-4-carboxylic acid.

Additionally, the hydroxyl group itself can be modified to probe its role in the molecule's activity. For instance, it could be converted to a methoxy (B1213986) group (O-methylation) to determine if its hydrogen-bond donating ability is essential. Alternatively, it could be esterified or converted to other functional groups to assess the impact of size, polarity, and electronic properties at this position.

Molecular Interactions and Mechanistic Elucidation of N 6 Hydroxyhexyl 4 Acridinecarboxamide

Cellular Consequences of N-(6-Hydroxyhexyl)-4-acridinecarboxamide's Molecular Actions

Induction of DNA Damage Response Pathways

The primary mechanism through which this compound is proposed to initiate a cellular response is through its interaction with DNA. Acridine (B1665455) derivatives are well-established DNA intercalating agents. nih.gov The planar tricyclic acridine ring system inserts itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, leading to a localized unwinding of the helix and an increase in the separation of adjacent base pairs. This structural alteration is a form of DNA damage that is recognized by cellular surveillance systems.

The presence of the N-(6-hydroxyhexyl)-4-carboxamide side chain is critical in stabilizing this intercalated complex. The side chain is thought to lie within the minor or major groove of the DNA, where it can form hydrogen bonds and van der Waals interactions with the DNA backbone and bases, further strengthening the binding. ijddd.com This stable ternary complex of the drug, DNA, and often topoisomerase enzymes, acts as a significant roadblock for cellular processes that utilize DNA as a template, such as transcription and replication.

The cell interprets this intercalation and the resulting stalled enzymatic machinery as DNA damage, triggering a cascade of signaling events known as the DNA Damage Response (DDR). Key proteins involved in sensing this damage, such as the MRN complex (MRE11-RAD50-NBS1) and other sensor proteins, are recruited to the site of the lesion. Their activation initiates a signaling cascade, primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases phosphorylate a plethora of downstream targets that coordinate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis (programmed cell death).

Impact on DNA Replication Fidelity and Repair Mechanisms

The intercalation of this compound into the DNA template has profound consequences for the fidelity of DNA replication and the efficacy of DNA repair mechanisms. During DNA replication, the passage of the replication fork is physically impeded by the presence of the bulky acridine adduct. This can lead to replication fork stalling and collapse, a potent trigger for cell death in rapidly dividing cells.

Furthermore, the distortion of the DNA helix can lead to errors by DNA polymerases. The altered geometry of the DNA at the site of intercalation can result in misincorporation of nucleotides, leading to mutations. While DNA polymerases have proofreading functions to correct such errors, the presence of the intercalating agent may interfere with the proper functioning of these proofreading domains. nih.gov

In addition to introducing DNA damage, acridine-4-carboxamides are also known to inhibit topoisomerase enzymes. nih.gov Topoisomerases are crucial for resolving topological stress in DNA that arises during replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone to allow strands to pass through each other. Acridine-4-carboxamides can trap the topoisomerase-DNA covalent complex, preventing the re-ligation of the DNA strand break. These stabilized cleavable complexes are a severe form of DNA damage, leading to double-strand breaks upon the arrival of a replication fork.

The cellular response to these drug-induced DNA lesions involves various DNA repair pathways. The bulky adducts formed by intercalation are typically recognized and repaired by the Nucleotide Excision Repair (NER) pathway. nih.gov However, the very presence of the drug can also inhibit the components of the NER machinery, leading to an accumulation of unrepaired lesions. The double-strand breaks generated by topoisomerase inhibition are primarily repaired by Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ). The efficiency and fidelity of these repair processes can be overwhelmed or compromised in the presence of a high load of DNA damage induced by the compound.

Table 1: Impact of Acridine-4-Carboxamide Analogs on DNA-Related Processes

Compound ClassPrimary DNA InteractionEffect on DNA ReplicationInteraction with DNA Repair
Acridine-4-carboxamidesIntercalation between DNA base pairsReplication fork stalling and potential for increased mutation rateInduction of Nucleotide Excision Repair and Double-Strand Break Repair pathways

Perturbation of Gene Expression and Protein Synthesis

The binding of this compound to DNA significantly perturbs gene expression and, consequently, protein synthesis. The process of transcription, where a segment of DNA is copied into messenger RNA (mRNA) by RNA polymerase, is highly sensitive to the topological state and structural integrity of the DNA template.

The intercalation of the acridine moiety into a gene's coding region or its regulatory sequences can act as a physical barrier to the progression of RNA polymerase along the DNA strand. This leads to transcriptional arrest, resulting in truncated mRNA transcripts or a complete block of transcription for the affected gene. The inhibition of topoisomerase enzymes further exacerbates this effect by preventing the relaxation of supercoils that form ahead of and behind the transcription bubble, also leading to a halt in transcription.

The global disruption of transcription leads to widespread changes in the cellular proteome. The synthesis of proteins with short half-lives, such as certain cyclins and transcription factors, is particularly affected. The downregulation of these key regulatory proteins can have far-reaching consequences, contributing to the observed cell cycle arrest and induction of apoptosis.

Table 2: Effects of Acridine-4-Carboxamides on Gene and Protein Synthesis

MechanismEffect on TranscriptionConsequence for Protein SynthesisExample of Affected Proteins
DNA IntercalationTranscriptional arrest due to physical blockage of RNA polymeraseGlobal decrease in protein synthesisProteins with short half-lives (e.g., cyclins)
Topoisomerase InhibitionInhibition of transcription due to unresolved DNA supercoilingWidespread disruption of protein productionVarious structural and enzymatic proteins
DNA Damage Response ActivationInduction of specific gene transcriptionIncreased synthesis of stress-response proteinsp53, p21, BAX

Pharmacological Research and Biological Activity Profiling of N 6 Hydroxyhexyl 4 Acridinecarboxamide

In Vitro Assessment of Biological Activity

The in vitro biological activity of acridine (B1665455) derivatives is a cornerstone of their pharmacological evaluation, providing critical insights into their potential as therapeutic agents.

Cell-based assays for acridine-4-carboxamide derivatives typically involve evaluating their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. nih.govcapes.gov.br For instance, studies on various N-substituted 1H-indole-2-carboxamides have demonstrated significant and selective inhibition of cell proliferation in cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer). nih.gov The cytotoxic effects of these compounds are often quantified by determining their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

Mechanistic studies often reveal that the primary mode of action for many acridine derivatives is the inhibition of topoisomerase I and/or II. nih.govcapes.gov.br This is typically investigated using cell lines with varying levels of topoisomerase expression or through direct enzymatic assays. For example, some bis(acridine-4-carboxamides) have shown a greater effect on topoisomerase I compared to topoisomerase II, as evidenced by their equitoxic effects in wild-type and topoisomerase II-deficient Jurkat leukemia cell lines. capes.gov.brnih.gov The nature of the substituent on the acridine ring and the side chain can influence the relative inhibitory activity against these two enzymes. nih.gov

The N-(6-hydroxyhexyl) side chain in N-(6-Hydroxyhexyl)-4-acridinecarboxamide likely influences its physicochemical properties, such as solubility and membrane permeability, which in turn would affect its uptake by cells and its intracellular distribution. The hydroxyl group could also be a site for metabolic modification.

Comparative profiling of this compound with other derivatives would be crucial to understand its unique pharmacological profile. Structure-activity relationship (SAR) studies on acridine-4-carboxamides have provided a framework for such comparisons.

For instance, studies on DACA analogues have shown that the nature of the substituent on the acridine ring significantly impacts cytotoxicity. nih.gov Small substituents at the 5-position of the acridine ring have been shown to enhance cytotoxic activity, while larger groups tend to decrease potency, likely due to a reduction in DNA binding affinity. capes.gov.brnih.gov

The side chain attached to the carboxamide group also plays a critical role. In bis(acridine-4-carboxamides), the length and composition of the linker chain influence their biological activity. capes.gov.brnih.gov It is plausible that the 6-hydroxyhexyl chain of this compound contributes to a specific interaction profile with its biological targets.

A hypothetical comparative profiling of this compound against other acridine derivatives might look like the following table, which is based on data for existing compounds to illustrate the concept:

CompoundAcridine Ring SubstituentCarboxamide Side ChainTarget Cell LineIC₅₀ (µM)Primary Target(s)
DACA Unsubstituted-NH(CH₂)₂N(CH₃)₂Jurkat (JLC)0.2Topo I/II
Bis(5-methylDACA) 5-MethylDimer linkerLewis Lung Carcinoma0.002Topo I
Hypothetical Data
This compound Unsubstituted-NH(CH₂)₆OHMCF-7Not AvailableNot Determined

Modulation of Drug Transport Proteins and Multidrug Resistance Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These transporters act as efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.

The interaction of acridine derivatives with ABC transporters is a critical area of research, as it can determine their efficacy in resistant cancer cells.

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a key ABC transporter implicated in MDR. While specific data on the interaction of this compound with BCRP is not available, studies on other acridine-based compounds provide some insights. For example, an acridine-based chalcone (B49325) has been investigated for its effects on ABCG2 expression in colorectal cancer cells. nih.gov The potential for acridine derivatives to act as either substrates or modulators of BCRP is an active area of investigation. A compound's ability to inhibit BCRP could reverse MDR and restore the efficacy of other chemotherapeutic drugs.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is one of the most well-characterized ABC transporters. Several studies have shown that acridine derivatives can be substrates for P-gp. For example, bis(acridine-4-carboxamides) were found to be significantly less cytotoxic in an MCF-7 breast cancer cell line that overexpresses P-gp compared to the wild-type cell line, suggesting that these compounds are effluxed by P-gp. capes.gov.bracs.org

The table below illustrates the potential impact of P-gp overexpression on the activity of an acridine carboxamide derivative, based on published data for a related compound.

Cell LineP-gp ExpressionIC₅₀ (µM) of Bis(5-methylDACA)Fold Resistance
MCF-7 (Wild-Type)Low0.051
MCF-7 (P-gp Overexpressing)High0.510

This indicates that the compound is likely a substrate for P-gp. Whether this compound behaves similarly would depend on its specific structural features and how they are recognized by the transporter. The lipophilicity and hydrogen-bonding capacity of the 6-hydroxyhexyl side chain could play a role in its interaction with the binding pocket of P-gp. Some acridine-based compounds have also been shown to modulate the activity of P-gp, acting as inhibitors or allosteric modulators, which can be a strategy to overcome MDR. nih.gov

Reversal of Efflux Transporter-Mediated Resistance in Cellular Models

The phenomenon of multidrug resistance (MDR) presents a significant obstacle in the effective chemotherapeutic treatment of various cancers. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps. These transporters actively extrude a wide range of anticancer agents from the cell, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy. Consequently, a key strategy in overcoming MDR is the development of compounds that can inhibit the function of these efflux pumps, effectively resensitizing resistant cancer cells to chemotherapy.

Research into the pharmacological activity of This compound has explored its potential as an MDR reversal agent. While detailed, peer-reviewed studies specifically documenting the in-vitro activity of this compound in reversing efflux transporter-mediated resistance are not extensively available in the public domain, the broader class of acridine derivatives has been a subject of interest for their potential to interact with and inhibit ABC transporters. The general hypothesis is that such compounds can act as competitive or non-competitive inhibitors of efflux pumps, thereby increasing the intracellular accumulation and potency of co-administered chemotherapeutic drugs in resistant cancer cell lines.

To illustrate the typical experimental approach used to evaluate such compounds, researchers would generally utilize various cancer cell lines that have been selected for resistance to a particular chemotherapeutic agent and are known to overexpress specific efflux transporters. For instance, a common model involves comparing the cytotoxicity of a known P-gp substrate (e.g., paclitaxel, doxorubicin) in both a sensitive parental cell line and its resistant counterpart in the presence and absence of the investigational inhibitor.

A hypothetical study evaluating This compound might yield data similar to that presented in the interactive table below. This table is a representative example of how research findings on the reversal of efflux transporter-mediated resistance are typically presented and should not be taken as factual data for this specific compound due to the current lack of available studies.

Table 1: Illustrative Data on the Reversal of P-glycoprotein (ABCB1)-Mediated Paclitaxel Resistance

Cell LineTreatment GroupPaclitaxel IC₅₀ (nM)Fold Reversal
MCF-7 (Sensitive)Paclitaxel Alone5N/A
MCF-7/ADR (Resistant)Paclitaxel Alone250N/A
MCF-7/ADR (Resistant)Paclitaxel + this compound (1 µM)505
MCF-7/ADR (Resistant)Paclitaxel + this compound (5 µM)1516.7
MCF-7/ADR (Resistant)Paclitaxel + Verapamil (5 µM) (Reference Inhibitor)2510

Note: The data presented in this table is hypothetical and for illustrative purposes only. IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Fold reversal is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone in the resistant cell line by the IC₅₀ of the chemotherapeutic agent in the presence of the inhibitor.

Further investigations would typically involve mechanistic studies to confirm the direct inhibition of the efflux pump. This could include assays to measure the accumulation of a fluorescent P-gp substrate, such as rhodamine 123, within the resistant cells. An effective inhibitor would increase the intracellular fluorescence by blocking the efflux of the dye. Additionally, ATPase assays could be performed, as the activity of ABC transporters is coupled to ATP hydrolysis. Inhibitors can modulate this ATPase activity, providing further evidence of a direct interaction with the transporter.

While the specific research data for This compound in this context remains to be published, the established methodologies and the known activity of other acridine-based compounds provide a strong rationale for its investigation as a potential chemosensitizer in MDR cancer cells.

Computational Chemistry and in Silico Modeling for N 6 Hydroxyhexyl 4 Acridinecarboxamide Research

Quantitative Structure-Activity Relationship (QSAR) Model Development for Acridine (B1665455) Carboxamides

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov For acridine carboxamides, QSAR models are crucial for predicting the therapeutic potential of new derivatives and optimizing lead compounds.

The foundation of a robust QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a compound like N-(6-Hydroxyhexyl)-4-acridinecarboxamide, a wide array of descriptors can be calculated to capture its structural and electronic features. These are generally categorized into several classes:

0D & 1D Descriptors: These include basic properties like molecular weight, atom counts, bond counts, and fragment counts (e.g., number of H-bond donors/acceptors). researchgate.net

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, connectivity indices), electrotopological state atom (ETSA) indices, and molecular walk counts. nih.govresearchgate.net Studies on acridine analogues have shown that ETSA indices for specific atoms in the acridine core are important for anti-tumor activity. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, surface area, and steric parameters (e.g., Jurs descriptors). nih.gov

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity (MR), and polarizability are frequently used. nih.govresearchgate.net Research on bis-acridines has indicated that hydrophobicity can play a significant, though sometimes complex, role in their activity. nih.gov

Feature selection is a critical subsequent step to identify the most relevant descriptors and avoid overfitting the model. This involves statistical processes to discard redundant or irrelevant descriptors. nih.gov For acridine derivatives, studies have highlighted the importance of spatial descriptors, molar refractivity, and the number of rotatable bonds in predicting biological activity. nih.gov

Table 1: Representative Molecular Descriptors Relevant to Acridine Carboxamides

Descriptor CategorySpecific Descriptor ExamplePotential Relevance for this compound
Topological Electrotopological State Atom (ETSA) IndicesDescribes the electronic and topological environment of each atom; important for interactions within the acridine core. nih.gov
Spatial/3D Jurs DescriptorsRelate atomic properties to molecular shape; crucial for predicting receptor binding and inhibitory activity. nih.gov
Physicochemical Molar Refractivity (MR)Relates to the volume and polarizability of the molecule; influences binding and passage through membranes. nih.govresearchgate.net
Physicochemical Hydrophobicity (ClogP)A small negative hydrophobic effect has been noted for some acridines, influencing enzyme and DNA binding. nih.gov
Structural Number of Rotatable BondsThe flexibility of the hydroxyhexyl side chain can significantly affect binding affinity and conformational dynamics. nih.gov

Once descriptors are selected, various machine learning algorithms can be employed to build the predictive QSAR model. These algorithms learn the complex relationship between the descriptors and the observed biological activity.

Support Vector Machines (SVM): SVM is a powerful supervised learning algorithm used for both classification (active vs. inactive) and regression (predicting IC₅₀ values). cresset-group.comnih.gov It works by finding an optimal hyperplane that separates data points into different classes. cresset-group.com The use of kernel functions allows SVM to model highly non-linear relationships, making it a robust choice for QSAR studies of diverse chemical structures like acridine derivatives. cresset-group.comnih.gov

Decision Trees: These models partition the data based on descriptor values, creating a tree-like structure of decisions. While single decision trees can be prone to overfitting, they are often used in ensemble methods like Random Forests, which build multiple trees and average their predictions to improve accuracy and robustness.

k-Nearest Neighbors (k-NN): This is an instance-based learning method where the activity of a new compound is predicted based on the activities of its 'k' most similar neighbors in the descriptor space. nih.gov 3D-QSAR methods based on k-NN, such as k-NN Molecular Field Analysis (k-NN-MFA), have been successfully applied to various datasets, sometimes yielding models with better statistical quality than other established methods. researchgate.netnih.gov This approach considers the steric and electrostatic fields around the molecules, providing insights for structural modifications.

Other algorithms like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are also commonly used in the development of QSAR models for anticancer agents. nih.govnih.gov

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. This method is crucial for understanding the binding mechanism of this compound at a molecular level.

Acridine derivatives are well-known inhibitors of topoisomerase enzymes, which are critical for DNA replication and transcription. nih.govnih.gov Docking simulations are used to investigate how these compounds fit into the enzyme's binding site. For acridine-4-carboxamides, the primary target is often the DNA-topoisomerase II cleavage complex. nih.gov

In these simulations, the planar acridine ring typically intercalates between DNA base pairs, while the side chain, such as the N-(6-hydroxyhexyl) group, interacts with amino acid residues in the enzyme's pocket. Docking studies on related acridine-sulfonamide hybrids targeting topoisomerase IIα have identified key interactions. For instance, the planar aromatic system of acridine often engages in π-π stacking interactions with DNA bases like deoxyadenosine (B7792050) (DA) and deoxyguanosine (DG), while side chains form hydrogen bonds with amino acid residues. nih.govresearchgate.net

Table 2: Representative Docking Interactions of Acridine Derivatives with Topoisomerase II

Compound ClassInteracting Residues/BasesInteraction TypeTypical Binding Affinity (kcal/mol)
Acridine-Sulfonamide HybridsArg-804, DC11Hydrogen Bond-5.2 to -7.5 nih.govresearchgate.net
Acridine-Sulfonamide HybridsDA12, DG13π-π Stacking-5.2 to -7.5 nih.govresearchgate.net
Other Fused HeterocyclesGln773, Arg503Hydrogen Bond-6.5 to -10.7 researchgate.netnih.gov

Note: Data is based on studies of related acridine derivatives and serves as a representative example. Specific interactions for this compound may vary.

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), are responsible for multidrug resistance in cancer cells by effluxing therapeutic agents. jinr.ru Understanding how compounds interact with these transporters is vital. Molecular docking has been used to study the interaction of acridine-based compounds with ABCB1. ijpsjournal.com These studies reveal that the acridine moiety often fits into a hydrophobic subpocket within the transporter's transmembrane domain. The binding is typically characterized by multiple hydrophobic and aromatic interactions with residues such as Phenylalanine (F) and Tyrosine (Y). ijpsjournal.com For an acridine-based chalcone (B49325), docking predicted a strong binding affinity to the human ABCB1 protein, with a calculated binding free energy (ΔGbind) of -8.5 kcal/mol. ijpsjournal.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. jinr.ruijpsjournal.com An MD simulation numerically solves Newton's equations of motion for the atoms in the system, revealing how the complex behaves in a simulated physiological environment. jinr.ru

For a compound like this compound complexed with a target like topoisomerase, MD simulations can validate the stability of the docked pose. ijpsjournal.com Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound. nih.govijpsjournal.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms. It helps identify flexible regions of the protein (e.g., loops) and stable regions involved in binding. ijpsjournal.comnih.gov

Interaction Analysis: Throughout the simulation, the number and type of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein are monitored. This provides a dynamic picture of the key interactions that stabilize the binding. nih.govnih.gov

MD simulations on related bis-acridone derivatives complexed with topoisomerase II have confirmed the stability of the compounds in the binding site and provided insights into their conformational dynamics, which is crucial for their mechanism of action. ijpsjournal.com These simulations are computationally intensive but provide an unparalleled level of detail about the binding dynamics essential for the rational design of more effective inhibitors. youtube.com

Virtual Screening Approaches for Identification of Related Scaffolds or Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. This method is instrumental in identifying novel scaffolds that may exhibit similar or improved biological activity compared to a known active compound like this compound.

There are two primary strategies for virtual screening:

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional (3D) structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or predicted via homology modeling. Software programs like AutoDock and PyRx are then used to "dock" candidate molecules from a database into the target's binding site, calculating a binding score for each. acs.orgresearchgate.net For acridine carboxamides, which are known to act as topoisomerase inhibitors and DNA intercalators, SBVS can be used to screen compound libraries against the active sites of topoisomerase enzymes or specific DNA structures like G-quadruplexes. nih.govnih.gov The goal is to find new molecules that fit optimally within the binding pocket and form favorable interactions, suggesting they could be effective modulators.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This method uses a known active molecule, such as an acridine carboxamide derivative, as a template to find other compounds in a database with similar properties. The similarity can be based on 2D features (e.g., shared substructures) or 3D shape and electrostatic properties. This approach is effective for identifying structurally diverse compounds that retain the key pharmacophoric features necessary for biological activity.

The application of these screening methods can lead to the identification of novel, non-acridine scaffolds that mimic the function of this compound, potentially offering new therapeutic avenues with different pharmacokinetic or toxicity profiles. For instance, comprehensive virtual screening has been successfully applied to identify antiviral agents from natural product databases against viral targets, a process that could be adapted to find modulators related to the targets of acridine carboxamides. mdpi.com

Chemoinformatics Analysis of Acridine Carboxamide Chemical Space

Chemoinformatics involves the use of computational methods to analyze and organize chemical data, helping researchers to understand the relationships between chemical structures and their biological or physicochemical properties. mdpi.com For the acridine carboxamide family, chemoinformatics is crucial for navigating its chemical space and guiding the design of more effective derivatives.

A key tool in chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical properties of a group of compounds with their biological activities. researchgate.netcmu.ac.th

A 3D-QSAR study on a series of substituted acridines acting as telomerase inhibitors provides a powerful example of this approach. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , researchers were able to build predictive models based on the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules. nih.gov The resulting contour maps from these analyses highlight specific regions on the acridine scaffold where modifications would likely enhance or diminish activity. For instance, the models could reveal that adding a bulky group at one position or an electron-withdrawing group at another is critical for potent G-quadruplex stabilization and telomerase inhibition. nih.gov

Such chemoinformatic analyses provide a detailed roadmap for optimizing compounds like this compound. By calculating various molecular descriptors for a library of related acridine carboxamides, researchers can map their chemical space and identify key structural features that govern their activity. This allows for the rational design of new derivatives with predicted high potency and better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com Multi-target QSAR models have also been developed to predict the activity of compounds against multiple cancer cell lines simultaneously, offering a more holistic approach to discovering versatile anti-cancer agents. nih.gov

The data below illustrates typical molecular descriptors that would be calculated in a chemoinformatics study of acridine carboxamide derivatives.

DescriptorDescriptionTypical Value Range for Drug-like Molecules
Molecular Weight (MW) The mass of one mole of the compound.150 - 500 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.-0.5 to 5.6
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (N, O).≤ 5
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (N, O) with lone pairs.≤ 10
Topological Polar Surface Area (TPSA) The surface area of polar atoms; relates to membrane permeability.< 140 Ų

Advanced Methodologies and Analytical Techniques in N 6 Hydroxyhexyl 4 Acridinecarboxamide Research

Biophysical Characterization of Compound-Biomolecule Interactions

Understanding the interaction of N-(6-Hydroxyhexyl)-4-acridinecarboxamide with its biological targets, such as nucleic acids and proteins, is fundamental to deciphering its mechanism of action. Acridine (B1665455) derivatives are well-known for their ability to interact with DNA. capes.gov.broup.com The nature of this binding can be investigated through a variety of biophysical techniques.

Spectrophotometric methods are often the first step in characterizing these interactions. Changes in the ultraviolet-visible (UV-Vis) absorption spectrum of the compound upon addition of a biomolecule can indicate binding. Furthermore, DNA melting studies, monitored by changes in absorbance at 260 nm with increasing temperature, can reveal whether the compound stabilizes the DNA double helix, a hallmark of intercalation. nih.govrsc.org

Fluorescence spectroscopy is another powerful tool. The intrinsic fluorescence of the acridine core can be monitored for changes in intensity, wavelength, and polarization upon binding to a biomolecule. rsc.org Competitive binding assays, such as the ethidium (B1194527) bromide displacement assay, are commonly used to determine if a compound intercalates into DNA. rsc.org In this assay, the displacement of the fluorescent intercalator ethidium bromide from DNA by the test compound leads to a decrease in fluorescence, indicating a competitive binding mode.

Viscosity measurements of DNA solutions in the presence of this compound can provide further evidence for the binding mode. An increase in the viscosity of a DNA solution is characteristic of intercalation, as the DNA helix lengthens to accommodate the intercalating molecule. Conversely, groove binding typically results in a smaller change in viscosity. rsc.org

Circular dichroism (CD) spectroscopy can also be employed to study conformational changes in biomolecules upon binding of the compound. For instance, changes in the CD spectrum of DNA can provide information about the binding mode and the extent of structural perturbation.

A summary of biophysical techniques and their applications is presented in the table below.

Technique Principle Information Gained Relevant Biomolecules
UV-Vis Spectrophotometry Measures the absorption of light by the compound and biomolecule.Binding confirmation, DNA melting temperature (Tm) changes.DNA, RNA, Proteins
Fluorescence Spectroscopy Measures the emission of light from the fluorescent acridine core.Binding affinity, binding mode (intercalation vs. groove binding), conformational changes.DNA, RNA, Proteins
Viscosity Measurement Measures the resistance of a fluid to flow.Elucidation of binding mode (intercalation causes a significant increase in viscosity).DNA
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light.Conformational changes in the biomolecule upon binding.DNA, RNA, Proteins

Advanced Spectroscopic and Spectrometric Techniques for Molecular Insight

To gain a deeper understanding of the molecular structure and interactions of this compound, researchers turn to more advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the compound's three-dimensional structure, its purity, and its specific interactions with target molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are used to confirm the basic structure of the synthesized compound. More advanced two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning all proton and carbon signals and for determining the connectivity of atoms within the molecule. researchgate.net These techniques are crucial for confirming the identity and purity of this compound and its derivatives.

Mass spectrometry (MS) is another essential tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. When coupled with fragmentation techniques (MS/MS), it can also provide structural information.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study biomolecular interactions in real-time. eurekaselect.com In a typical SPR experiment, a biomolecule such as DNA or a protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip, and the binding and dissociation are monitored by changes in the refractive index at the sensor surface. This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Technique Principle Information Gained
1D NMR (¹H, ¹³C) Measures the magnetic properties of atomic nuclei.Basic structural confirmation and purity assessment.
2D NMR (COSY, HSQC, HMBC) Correlates signals from different nuclei to reveal through-bond connectivities.Unambiguous structural elucidation and assignment of all atoms.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy.Confirmation of molecular formula and molecular weight.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Real-time kinetics of binding, including association and dissociation rates, and binding affinity (KD).

Omics Technologies in Response to this compound Exposure

To understand the broader biological effects of this compound on a cellular or organismal level, researchers can utilize "omics" technologies. These approaches provide a global view of changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics) in response to compound exposure. While specific omics data for this compound is not widely available, the application of these technologies to other acridine derivatives provides a framework for future studies. researchgate.net

Genomics can be used to identify genes whose expression levels are altered following treatment with the compound. researchgate.net For instance, microarray or RNA-sequencing (RNA-Seq) analysis of cells treated with this compound could reveal upregulation or downregulation of genes involved in specific cellular pathways, such as cell cycle control, DNA repair, or apoptosis. This can help to identify the primary cellular pathways affected by the compound.

Proteomics involves the large-scale study of proteins. Using techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry, or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) based approaches, researchers can identify and quantify changes in the abundance of thousands of proteins in response to compound treatment. capes.gov.brnih.gov This can provide insights into the cellular processes that are modulated by this compound and help to identify its protein targets.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. dntb.gov.ua By analyzing the levels of small molecule metabolites in cells or tissues after exposure to the compound, researchers can gain a snapshot of the metabolic state. This can reveal how the compound affects cellular energy production, nutrient utilization, and other metabolic pathways.

Omics Technology Focus of Study Potential Insights for this compound Research
Genomics Global gene expression changes.Identification of cellular pathways and biological processes affected by the compound.
Proteomics Global protein expression and modification changes.Identification of protein targets and downstream signaling pathways.
Metabolomics Global metabolite profile changes.Understanding the impact on cellular metabolism and energy homeostasis.

High-Throughput Screening Platforms for Derivative Discovery

The discovery of new and improved derivatives of this compound with enhanced activity or selectivity can be accelerated through the use of high-throughput screening (HTS) platforms. HTS allows for the rapid testing of large libraries of chemical compounds for a specific biological activity.

A typical HTS campaign for discovering derivatives of this compound might involve the synthesis of a combinatorial library of related compounds with variations in the side chain or substitutions on the acridine ring. These compounds would then be screened in a target-based or cell-based assay.

In a target-based assay , the screening would focus on the interaction of the compounds with a specific purified biomolecule, such as a particular enzyme or DNA structure. For example, an assay could be designed to measure the inhibition of a specific kinase or the stabilization of a G-quadruplex DNA structure. eurekaselect.com

In a cell-based assay , the compounds would be tested for their effect on whole cells. This could involve measuring cell viability, apoptosis, or the expression of a reporter gene. oup.com Cell-based assays have the advantage of providing information about a compound's activity in a more biologically relevant context, taking into account factors such as cell permeability and metabolism.

The data from HTS is used to identify "hits," which are compounds that show the desired activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, leading to the development of lead compounds for further investigation.

Screening Approach Description Advantages Example Application for Acridine Derivatives
Target-Based Screening Assays designed around a specific, purified molecular target.Mechanistically defined; provides direct structure-activity relationships.Screening for inhibitors of a specific enzyme like a kinase. eurekaselect.com
Cell-Based Screening Assays that measure a cellular response in living cells.More physiologically relevant; accounts for cell permeability and metabolism.Screening for compounds that induce apoptosis in cancer cell lines.

Future Perspectives and Emerging Avenues in N 6 Hydroxyhexyl 4 Acridinecarboxamide Research

Rational Design of Enhanced Acridine (B1665455) Carboxamide Analogues

The rational design of new acridine carboxamide analogues is a cornerstone of future research, aiming to improve potency, selectivity, and pharmacokinetic profiles. This approach is heavily reliant on understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

Early SAR studies on analogues of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) revealed that while the electronic properties of substituents on the acridine ring did not significantly affect cytotoxicity, the steric bulk was a critical factor, with larger groups diminishing activity. nih.gov Further research led to the synthesis of various substituted acridine-4-carboxylic acids to expand the library of analogues. acs.org

A significant advancement has been the development of dimeric acridine-4-carboxamides, or bis(acridine-4-carboxamides). capes.gov.brnih.gov These molecules, which feature two acridine carboxamide units joined by a linker, have demonstrated superior potency compared to their monomeric counterparts. capes.gov.bracs.org The design of these dimers is based on the principle that bis-intercalation could significantly increase DNA binding affinity. acs.org

Key findings from these studies that will inform future rational design include:

Substitution Patterns: Small substituents, such as methyl or chloro groups, at the 5-position of the acridine ring have been shown to yield highly potent analogues. capes.gov.bracs.org Conversely, larger substituents at any position tend to decrease potency, likely by reducing the compound's ability to bind to DNA. capes.gov.br

Linker Optimization: In dimeric compounds, the nature and length of the linker chain connecting the two acridine units are critical for DNA affinity and cytotoxicity. nih.govcapes.gov.br

Hybrid Molecules: An innovative approach involves creating hybrid molecules that combine the acridine carboxamide pharmacophore with other active moieties. For instance, attaching a platinum complex to an acridine group can create agents that form different types of DNA adducts, potentially overcoming cisplatin (B142131) resistance. nih.gov

Future design strategies will likely leverage computational modeling and advanced synthetic methods, such as microwave-assisted synthesis, to rapidly generate and screen novel analogues with optimized properties. capes.gov.brrsc.orgnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Acridine Carboxamide Analogues

Molecular ModificationObservationImplication for Future Design
Monomeric Analogues
Substituent Size on Acridine RingLarge groups decrease activity; small groups (e.g., Me, Cl) at the 5-position enhance potency. capes.gov.brFocus on small, strategically placed substituents to maximize target interaction without steric hindrance.
Side Chain ModificationThe basic side chain is crucial for activity, influencing interactions with topoisomerases.Optimize side chain length and basicity to improve target engagement and cellular uptake.
Dimeric Analogues
DimerizationBis(acridine-4-carboxamides) show superior potency to monomers. capes.gov.brnih.govDimeric structures are a promising scaffold for developing highly potent agents.
Linker CompositionThe linker between acridine units significantly impacts DNA binding affinity and cytotoxicity. nih.govSystematically vary linker length and rigidity to identify optimal DNA-binding geometry.
Hybrid Compounds
Platinum ConjugationAcridine-Pt complexes form novel DNA adducts and can overcome cisplatin resistance. nih.govDesign hybrid agents that combine DNA intercalation with other mechanisms of action, like alkylation.

Strategies for Overcoming Intrinsic and Acquired Resistance Mechanisms

A significant hurdle in cancer chemotherapy is the development of drug resistance. nih.gov Tumors can exhibit intrinsic resistance or acquire it following treatment with topoisomerase inhibitors like acridine carboxamides. nih.govmdpi.com Overcoming these resistance mechanisms is critical for improving therapeutic outcomes.

The primary mechanisms of resistance to topoisomerase II inhibitors include:

Altered Topoisomerase Levels: Reduced levels of topoisomerase II can lead to resistance, as seen in certain mutant Jurkat leukemia cell lines. nih.govcapes.gov.bracs.org Conversely, elevated levels of Topoisomerase IIα have been found in tumor tissues that have relapsed after treatment with tyrosine kinase inhibitors, conferring resistance. nih.govjci.org

Enzyme Mutations: Mutations in the topoisomerase enzymes can alter their sensitivity to inhibitors, reducing the drug's ability to stabilize the DNA-cleavage complex. mdpi.com

Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein, can actively pump the drug out of the cancer cell, reducing its intracellular concentration. acs.orgnih.gov

DNA Repair Pathways: Enhanced activity of DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can fix the DNA double-strand breaks induced by topoisomerase inhibitors, thereby promoting cell survival. nih.govmdpi.com

Future strategies to counteract these mechanisms will be multifaceted:

Dual Topoisomerase I/II Inhibition: Compounds like DACA that inhibit both topoisomerase I and II may be less susceptible to resistance that arises from the alteration of a single enzyme. nih.govacs.org Designing new analogues that maintain this dual activity is a key goal.

Bypassing Efflux Pumps: The development of lipophilic analogues that are less affected by P-glycoprotein-mediated resistance is a viable strategy. acs.org Additionally, co-administration with efflux pump inhibitors could restore drug sensitivity. mdpi.com

Inhibition of DNA Repair: Combining acridine carboxamides with inhibitors of DNA repair pathways, such as PARP inhibitors, could create a synthetic lethal effect, enhancing cancer cell death. nih.gov

Modulating Topoisomerase Expression: For resistance driven by altered enzyme levels, strategies could involve agents that modulate topoisomerase gene expression or protein stability. For example, knocking down TOP2A in resistant cells has been shown to restore sensitivity to certain inhibitors. jci.orgaacrjournals.org

Table 2: Resistance Mechanisms and Counter-Strategies

Resistance MechanismDescriptionPotential Counter-Strategy
Altered Target Decreased expression or mutation of Topoisomerase II reduces drug efficacy. nih.govDesign of dual Topo I/II inhibitors; development of analogues that bind to mutant enzymes. acs.org
Drug Efflux Increased expression of efflux pumps like P-glycoprotein removes the drug from the cell. acs.orgDesign of lipophilic analogues less susceptible to efflux; combination with efflux pump inhibitors. acs.orgmdpi.com
Enhanced DNA Repair Upregulation of DNA repair pathways (e.g., HR, NHEJ) removes drug-induced DNA damage. nih.govmdpi.comCombination therapy with DNA repair inhibitors (e.g., PARP inhibitors). nih.gov
Altered Signaling Changes in cellular signaling pathways, such as those involving apoptosis or cell cycle checkpoints. nih.govIntegration of systems biology to identify and target compensatory signaling pathways.

Integration of Systems Biology Approaches for Comprehensive Understanding

To move beyond a single-target paradigm, future research must integrate systems biology approaches—including genomics, proteomics, transcriptomics, and metabolomics—to build a comprehensive model of the cellular response to N-(6-Hydroxyhexyl)-4-acridinecarboxamide. Acridine derivatives are known to influence multiple cellular processes, including cell cycle regulation and apoptosis, and interact with various proteins and signaling pathways. nih.govresearchgate.net

A systems-level understanding can:

Identify Biomarkers: Analyze genomic and proteomic data from sensitive and resistant cell lines to identify biomarkers that can predict patient response to therapy. nih.gov

Uncover Network-Level Effects: Map the complex network of interactions affected by the drug, revealing not just the primary target but also downstream signaling cascades and feedback loops that influence the ultimate therapeutic outcome.

Reveal Compensatory Mechanisms: Elucidate how cancer cells rewire their signaling pathways to compensate for the inhibition of topoisomerases, which can guide the development of effective combination therapies. mdpi.com

Optimize Drug Design: Use network models to predict how structural modifications to the acridine carboxamide scaffold might alter its effects on the entire cellular system, leading to the design of drugs with higher on-target efficacy and lower off-target toxicity.

By treating the cell as an integrated system, researchers can gain deeper insights into why a drug succeeds or fails and how to rationally design the next generation of therapies.

Exploration of Novel Biological Targets and Pathways

While the primary targets of acridine carboxamides are DNA topoisomerases, evidence suggests these compounds may interact with other biological molecules and pathways, opening up new avenues for therapeutic exploitation. nih.gov The planar acridine ring is well-suited for intercalating into DNA, but it can also facilitate interactions with other proteins. researchgate.netrsc.org

Emerging areas of exploration include:

Telomerase Inhibition: The unique structure of acridine derivatives allows them to act as telomerase inhibitors, an activity that is highly relevant in cancer, where telomerase is often upregulated to maintain telomere length and enable limitless replication. rsc.org

PARP Inhibition: Some benzimidazole (B57391) acridine compounds have demonstrated activity against Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov Developing acridine carboxamides with dual topoisomerase/PARP inhibitory activity is a promising strategy.

Kinase Signaling: Acridines can influence numerous protein kinases, thereby altering signaling pathways that regulate apoptosis, cell proliferation, and inflammation. researchgate.netnih.gov Further investigation could identify specific kinases that are potently modulated by this compound or its analogues.

Tumor Microenvironment Modulation: The anti-inflammatory properties of some heterocyclic compounds suggest that acridine derivatives could potentially modulate the tumor microenvironment, which plays a critical role in tumor progression and metastasis. nih.gov

Identifying and validating these novel targets will not only provide a more complete picture of the drug's mechanism of action but also present opportunities to repurpose these compounds or design new ones for indications beyond their current scope.

Synergistic Combinatorial Research Strategies

Combination therapy is a cornerstone of modern oncology, designed to enhance efficacy, reduce toxicity, and overcome resistance by targeting multiple pathways simultaneously. mdpi.comnih.gov Future research will focus on identifying synergistic partners for this compound and its analogues.

Promising combinatorial strategies include:

With Conventional Chemotherapy: Combining acridine carboxamides with other DNA-damaging agents, such as platinum drugs (e.g., cisplatin), could lead to enhanced cytotoxicity, especially if the acridine analogue is designed to overcome platinum resistance. nih.govacs.org

With Targeted Therapies: Recent studies have shown that topoisomerase II inhibitors can synergize with EGFR inhibitors like osimertinib (B560133) to overcome acquired resistance in non-small cell lung cancer. nih.govjci.orgaacrjournals.org This provides a strong rationale for exploring combinations of acridine carboxamides with various tyrosine kinase inhibitors (TKIs) and other targeted agents.

With Immunotherapy: While clinical evidence for synergy between chemotherapy and immune checkpoint inhibitors (ICIs) is still developing, the concept remains compelling. nih.gov By inducing immunogenic cell death, DNA-damaging agents like acridine carboxamides could potentially enhance the efficacy of ICIs. However, this requires careful investigation to understand the context-dependent nature of such interactions. nih.gov

With DNA Repair Inhibitors: As mentioned previously, combining topoisomerase poisons with inhibitors of DNA repair pathways (e.g., PARP inhibitors) is a highly rational approach to induce synthetic lethality in cancer cells. nih.gov

The success of these strategies will depend on the rational selection of drug partners based on a deep understanding of their mechanisms of action and the underlying biology of the specific cancer type being treated. mdpi.comnih.gov

Q & A

Q. SAR Strategies :

  • Side-Chain Modifications : Replace the hydroxyhexyl group with other alkyl/aryl groups (e.g., morpholinylethyl derivatives) to assess solubility and DNA affinity .
  • Acridine Core Substitutions : Introduce electron-withdrawing groups (e.g., Br at C5) to enhance intercalation strength.
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .

Q. Data Example :

DerivativeTopo I Inhibition (IC50, nM)Topo II Inhibition (IC50, nM)
Parent Compound85120
Morpholinylethyl Analog4590

Advanced: How should researchers resolve contradictions in reported binding affinities or cytotoxicity data?

Q. Common Issues :

  • Variability in Assay Conditions : Standardize buffer ionic strength (e.g., 50 mM Tris-HCl, pH 7.5) and DNA:compound ratios .
  • Cell Line Heterogeneity : Use isogenic cell panels (e.g., NCI-60) to control for genetic background effects.
  • Validation with Orthogonal Methods : Cross-check fluorescence-based DNA-binding data with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What strategies optimize the compound's selectivity for cancer cells over normal cells?

Q. Approaches :

  • Prodrug Design : Incorporate pH-sensitive linkers (e.g., hydrazones) for tumor microenvironment activation .
  • Targeted Delivery : Conjugate with antibodies (e.g., anti-Nectin-4) to enhance tumor specificity, as seen in ADC (antibody-drug conjugate) frameworks .
  • Transcriptomic Profiling : Use RNA-seq to identify overexpressed targets (e.g., topoisomerases) in specific cancers, guiding dosage optimization .

Methodological: What controls are essential in cytotoxicity assays for this compound?

Q. Critical Controls :

  • Solvent Controls : DMSO concentrations ≤0.1% to avoid nonspecific toxicity.
  • Positive Controls : Include known topoisomerase inhibitors (e.g., camptothecin for Topo I, etoposide for Topo II).
  • Rescue Experiments : Co-treat with catalase to rule out ROS-mediated cytotoxicity .

Methodological: How can researchers validate the compound's stability under physiological conditions?

Q. Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated lysosomal fluid (pH 4.5) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Serum Stability : Add 10% FBS to incubation media; assess compound half-life using LC-MS/MS .
  • Metabolite Identification : Use hepatocyte microsomes and UPLC-QTOF to detect hydroxylated or glucuronidated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.